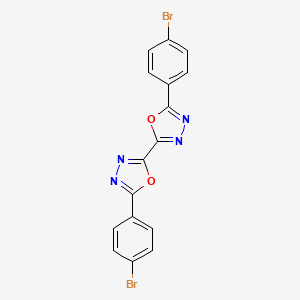![molecular formula C14H20N2O4 B14334264 N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide CAS No. 110087-96-2](/img/structure/B14334264.png)
N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide: is an organic compound characterized by the presence of two acetamide groups attached to a 3,4-dimethoxyphenyl ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 3,4-dimethoxyphenyl ethane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its ability to form stable complexes with enzymes makes it a valuable tool in biochemical assays.
Medicine: The compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is used as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to a decrease in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: This compound shares a similar backbone but lacks the acetamide groups.
3,4-Dimethoxyacetophenone: Another structurally related compound, differing in the presence of a ketone group instead of acetamide groups.
Uniqueness: N,N’-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide is unique due to the presence of two acetamide groups, which confer distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
110087-96-2 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
N-[2-acetamido-2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)15-8-12(16-10(2)18)11-5-6-13(19-3)14(7-11)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
RVLUHCKIWACDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


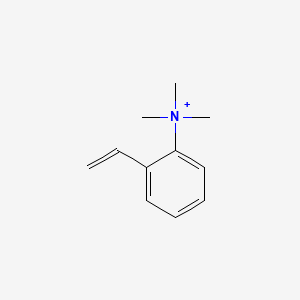
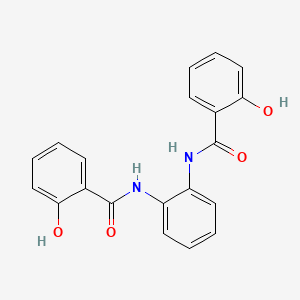
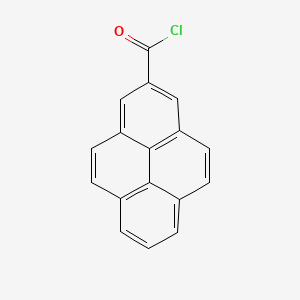
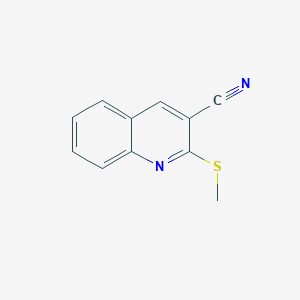
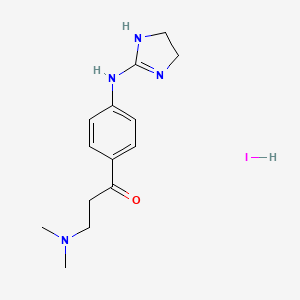
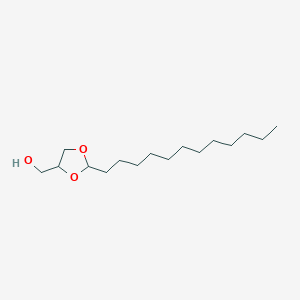
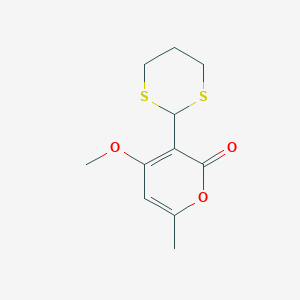
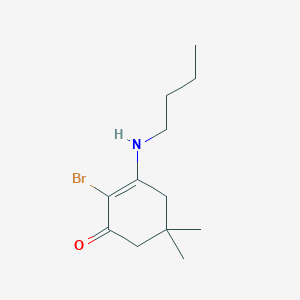


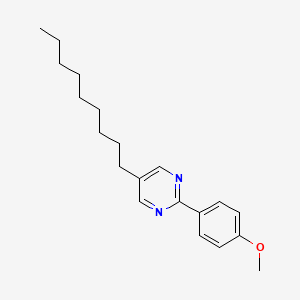

![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
